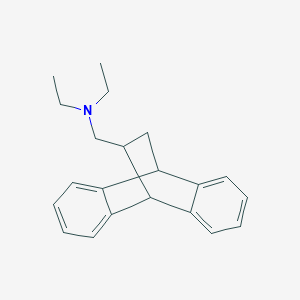![molecular formula C12H15N2O4P B087072 [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate CAS No. 14816-17-2](/img/structure/B87072.png)
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a phosphate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate typically involves the reaction of cyanoacetylated amines with diethyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction . The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over reaction parameters. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the required purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used .
Scientific Research Applications
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Mechanism of Action
The mechanism of action of [(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The cyano group and the phosphate ester play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[(E)-[cyano(phenyl)methylidene]amino] dimethyl phosphate: Similar structure but with dimethyl phosphate ester instead of diethyl phosphate.
Cyanoacetamide derivatives: Compounds with similar cyano and amide functionalities, used in various synthetic applications.
Uniqueness
[(E)-[cyano(phenyl)methylidene]amino] diethyl phosphate is unique due to its combination of a cyano group, a phenyl group, and a diethyl phosphate ester. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications in research and industry .
Properties
CAS No. |
14816-17-2 |
|---|---|
Molecular Formula |
C12H15N2O4P |
Molecular Weight |
282.23 g/mol |
IUPAC Name |
[(Z)-[cyano(phenyl)methylidene]amino] diethyl phosphate |
InChI |
InChI=1S/C12H15N2O4P/c1-3-16-19(15,17-4-2)18-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12+ |
InChI Key |
LSUIQEGRPQBHDW-WYMLVPIESA-N |
SMILES |
CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Isomeric SMILES |
CCOP(=O)(OCC)O/N=C(\C#N)/C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=O)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)



![Dibenzo[a,j]perylene](/img/structure/B87010.png)



